2,2'-[(1,6-Dioxo-1,6-hexanediyl)diimino]bis[4-phenyl-3-thiophenecarboxylic acid
Description
This compound features a central 1,6-hexanediyl diimino backbone linked to two 4-phenyl-3-thiophenecarboxylic acid moieties. The thiophene rings introduce sulfur-containing aromaticity, while the phenyl groups enhance hydrophobicity. Though direct pharmacological data are scarce, its structural attributes suggest applications in materials science or as a bioactive scaffold requiring further exploration.
Properties
Molecular Formula |
C28H24N2O6S2 |
|---|---|
Molecular Weight |
548.6 g/mol |
IUPAC Name |
2-[[6-[(3-carboxy-4-phenylthiophen-2-yl)amino]-6-oxohexanoyl]amino]-4-phenylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C28H24N2O6S2/c31-21(29-25-23(27(33)34)19(15-37-25)17-9-3-1-4-10-17)13-7-8-14-22(32)30-26-24(28(35)36)20(16-38-26)18-11-5-2-6-12-18/h1-6,9-12,15-16H,7-8,13-14H2,(H,29,31)(H,30,32)(H,33,34)(H,35,36) |
InChI Key |
QOCGTGWJQGCCTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=C2C(=O)O)NC(=O)CCCCC(=O)NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-[(3-CARBOXY-4-PHENYL-2-THIENYL)AMINO]-6-OXOHEXANOYL}AMINO)-4-PHENYL-3-THIOPHENECARBOXYLIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the core thiophene and phenyl rings, followed by the introduction of carboxylic acid and amine functional groups. Key steps include:
Formation of the thiophene ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.
Introduction of the phenyl groups: This step often involves Friedel-Crafts acylation or alkylation reactions.
Functionalization with carboxylic acid and amine groups: These groups are introduced through nucleophilic substitution reactions, often using reagents like carboxylic acid chlorides and amines.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-({6-[(3-CARBOXY-4-PHENYL-2-THIENYL)AMINO]-6-OXOHEXANOYL}AMINO)-4-PHENYL-3-THIOPHENECARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Carboxylic acid chlorides, amines, and alkyl halides.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and properties.
Scientific Research Applications
2-({6-[(3-CARBOXY-4-PHENYL-2-THIENYL)AMINO]-6-OXOHEXANOYL}AMINO)-4-PHENYL-3-THIOPHENECARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-({6-[(3-CARBOXY-4-PHENYL-2-THIENYL)AMINO]-6-OXOHEXANOYL}AMINO)-4-PHENYL-3-THIOPHENECARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular membranes.
Comparison with Similar Compounds
Research Implications and Gaps
- Target Compound : Requires empirical studies to validate applications in drug delivery, enzyme inhibition, or organic electronics.
- Iodipamide Derivatives: Radioactive variants (e.g., ¹³¹I-labeled) highlight the versatility of diiminohexanediyl backbones in diagnostics .
- Benzilic Acid : Demonstrates how simpler analogs achieve functionality via diphenyl interactions, suggesting routes to optimize the target compound’s bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
